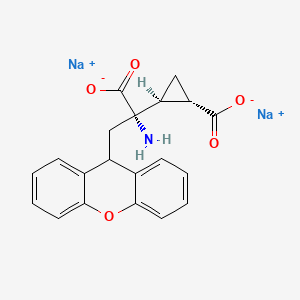
LY 341495 disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Highly potent and selective group II metabotropic glutamate receptor antagonist.
Scientific Research Applications
Biological Absorption and Excretion Patterns LY 341495 disodium salt's absorption, excretion, and metabolism patterns have been thoroughly investigated in various species, including humans. These studies have shown that the compound exhibits rapid excretion through bile and urine after intravenous administration. Notably, the substance is predominantly excreted in unchanged form, highlighting its stability in biological systems. For instance, when administered orally, a significant portion is recovered from feces, indicating minimal absorption from the gastrointestinal tract (Walker, Richards, & Paterson, 1971).
Threshold Sensitivity in Salt Reduction Research has explored the potential of using this compound in understanding human sensitivity to sodium chloride reduction. This is particularly relevant in efforts to reduce sodium intake without impacting food flavor, a critical factor in processed food manufacturing and overall public health (Bobowski & Vickers, 2012).
Impact on Drug Efficacy and Safety The efficacy and safety of this compound in drug formulations have been studied. It's been found that the inclusion of this compound in oral hygiene products like toothpaste and mouthwash does not increase their irritant potential. Moreover, it's deemed safe for consumer use in specified concentrations, underlining its potential in consumer healthcare products (Nixon, Buehler, & Newmann, 1972).
Applications in Ophthalmology The effects of this compound on ocular health have also been a subject of study. For instance, research has demonstrated that specific derivatives can influence the concentration of mucin-like substances in tears, offering insights into potential therapeutic applications for eye health (Shigeyasu, Hirano, Akune, & Yamada, 2015).
properties
Molecular Formula |
C20H17NNa2O5 |
|---|---|
Molecular Weight |
397.33 |
IUPAC Name |
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1 |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
synonyms |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)